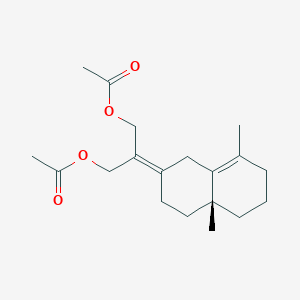
Coralloidin D
Beschreibung
Coralloidin D is a eudesmane-type sesquiterpene isolated from octocorals of the genus Alcyonium, notably A. coralloides . Structurally, it belongs to the bicyclic sesquiterpene family, characterized by a fused six-membered and five-membered ring system with oxygenated functional groups. Its molecular formula is C₁₅H₂₂O₂, and its stereochemistry includes specific configurations at C-4 and C-5, which are critical for its bioactivity .
Eigenschaften
CAS-Nummer |
110299-95-1 |
|---|---|
Molekularformel |
C19H28O4 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
[2-[(4aR)-4a,8-dimethyl-1,3,4,5,6,7-hexahydronaphthalen-2-ylidene]-3-acetyloxypropyl] acetate |
InChI |
InChI=1S/C19H28O4/c1-13-6-5-8-19(4)9-7-16(10-18(13)19)17(11-22-14(2)20)12-23-15(3)21/h5-12H2,1-4H3/t19-/m1/s1 |
InChI-Schlüssel |
RGGYMCUNYFNGLD-LJQANCHMSA-N |
SMILES |
CC1=C2CC(=C(COC(=O)C)COC(=O)C)CCC2(CCC1)C |
Isomerische SMILES |
CC1=C2CC(=C(COC(=O)C)COC(=O)C)CC[C@]2(CCC1)C |
Kanonische SMILES |
CC1=C2CC(=C(COC(=O)C)COC(=O)C)CCC2(CCC1)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Die Herstellung von NSC144303 umfasst mehrere synthetische Wege und Reaktionsbedingungen. Die Verbindung wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung spezifischer Bindungen und die Einführung funktioneller Gruppen umfassen. Der genaue synthetische Weg und die Reaktionsbedingungen sind proprietär und werden in der Öffentlichkeit nicht im Detail bekannt gegeben. Es ist bekannt, dass die Verbindung in Lösungen instabil ist und frisch für die Verwendung hergestellt werden sollte .
Analyse Chemischer Reaktionen
NSC144303 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, bei denen Elektronen verloren gehen und der Oxidationszustand erhöht wird.
Reduktion: Reduktionsreaktionen, bei denen Elektronen gewonnen werden und der Oxidationszustand verringert wird, können auch bei NSC144303 auftreten.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und spezifische Lösungsmittel, die die Reaktionen erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
NSC144303 übt seine Wirkung aus, indem es Ubiquitin-Isopeptidasen hemmt, die Enzyme sind, die am Ubiquitin-Proteasom-System beteiligt sind. Diese Hemmung führt zur Aktivierung eines apoptosomunabhängigen apoptotischen Signalwegs. Die Verbindung zielt auf das Ubiquitin-Proteasom-System ab, was zur Hochregulierung des BH3-only-Proteins Noxa, zur Stabilisierung des Inhibitors des Apoptose-Antagonisten Smac und zur Beteiligung des Todesrezeptor-Signalwegs führt. Dieser einzigartige Wirkmechanismus macht NSC144303 zu einem starken Induktor der Apoptose.
Wirkmechanismus
NSC144303 exerts its effects by inhibiting ubiquitin isopeptidases, which are enzymes involved in the ubiquitin-proteasome system. This inhibition leads to the activation of an apoptosome-independent apoptotic pathway. The compound targets the ubiquitin-proteasome system, resulting in the upregulation of the BH3-only protein Noxa, stabilization of the inhibitor of apoptosis antagonist Smac, and involvement of the death receptor pathway. This unique mechanism of action makes NSC144303 a potent apoptotic inducer .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Coralloidin D belongs to a broader class of sesquiterpenes produced by Alcyonium species. Below is a systematic comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison of this compound with Analogues
Key Findings :
Structural Diversity :
- This compound shares the eudesmane skeleton with Coralloidin A and C but differs in oxygenation patterns. The presence of an epoxide group in this compound distinguishes it from Coralloidin A, which has a ketone moiety .
- Coralloidin B, a bicyclogermacrane, lacks the fused six-five ring system of eudesmanes, resulting in distinct physicochemical properties (e.g., lower polarity).
Coralloidin A demonstrates cytotoxicity in vitro against human cancer cell lines (IC₅₀: 12–18 μM), attributed to its ketone group’s electrophilic reactivity .
Analytical Challenges: Differentiation of this compound from analogues requires advanced techniques such as NMR (e.g., NOESY for stereochemistry) and HPLC-MS. A study on sesquiterpene analysis highlights that eudesmanes elute later than bicyclogermacranes in reverse-phase chromatography due to higher hydrophobicity .
Q & A
Q. How should researchers design interdisciplinary studies combining this compound’s chemical synthesis with pharmacological profiling?
- Methodological Answer :
- Collaborative Workflows : Assign chemists to optimize synthesis yield, biologists to test bioactivity, and computational scientists for structure-activity modeling.
- Unified Data Repositories : Use platforms like Zenodo to share synthetic protocols, assay results, and computational scripts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


